![molecular formula C21H20N6O3 B2886042 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 1105220-86-7](/img/structure/B2886042.png)
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a synthetic organic compound, embodying structural elements from several distinct chemical moieties. It’s a hybrid of furan, pyrazolopyrimidine, and piperazine structures, which contributes to its diverse and potentially wide-ranging applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine can be achieved through multiple synthetic routes, typically involving a combination of multi-step organic reactions:
Step 1: Starting with the synthesis of 1H-pyrazolo[3,4-d]pyrimidine core through cyclization of appropriate starting materials under controlled conditions.
Step 2: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or coupling reactions.
Step 3: Attachment of the furan-2-carbonyl group, typically involving acylation reactions.
Step 4: Coupling of the functionalized pyrazolopyrimidine with piperazine, employing a nucleophilic substitution mechanism.
Industrial Production Methods
On an industrial scale, production would necessitate optimization of reaction conditions for yield and purity, possibly utilizing continuous flow reactors for enhanced control and efficiency. Catalysts, solvents, temperature, and pH control play crucial roles in ensuring consistent and scalable synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes various chemical reactions:
Oxidation: This compound can be subjected to oxidative conditions, leading to transformations at the furan ring or other reactive sites.
Reduction: The nitro or carbonyl groups may be reduced using reducing agents such as hydrogen in the presence of a catalyst.
Substitution: Functional groups on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating mixtures, and other electrophiles or nucleophiles.
Major Products
The primary products of these reactions would depend on the specific conditions and reagents used, typically leading to functionalized derivatives of the parent compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemical research, this compound serves as a versatile building block for developing new materials, catalysts, or ligands for coordination chemistry.
Biology
1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is explored for its potential as a pharmacophore in drug discovery, particularly targeting pathways involving the pyrazolopyrimidine structure.
Medicine
Due to its intricate structure, the compound might exhibit biological activity, warranting investigation as a lead compound in pharmaceutical research, potentially in oncology, neurology, or immunology.
Industry
In industrial applications, it could be a precursor in manufacturing advanced materials or specialized chemicals, benefiting from its unique molecular architecture.
Wirkmechanismus
The mechanism by which this compound exerts its effects typically involves binding to specific molecular targets, altering their function:
Molecular Targets: Potential targets could include enzymes, receptors, or nucleic acids.
Pathways Involved: Depending on the application, it may interact with signaling pathways, metabolic routes, or genetic regulation mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Other compounds similar to 1-(furan-2-carbonyl)-4-[1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine include:
Pyrazolo[3,4-d]pyrimidines: Known for their pharmaceutical potential and structural similarity.
Piperazines: Widely studied for their diverse biological activities.
Uniqueness
The unique combination of furan, pyrazolopyrimidine, and piperazine moieties sets this compound apart, offering a distinctive profile for binding interactions and reactivity, enhancing its potential in various research and industrial applications.
Eigenschaften
IUPAC Name |
furan-2-yl-[4-[1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-29-16-6-4-15(5-7-16)27-20-17(13-24-27)19(22-14-23-20)25-8-10-26(11-9-25)21(28)18-3-2-12-30-18/h2-7,12-14H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOSWVBGOPOEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
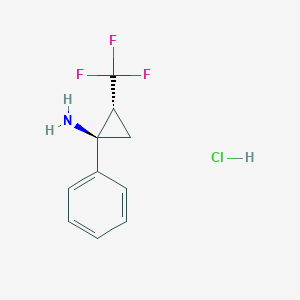
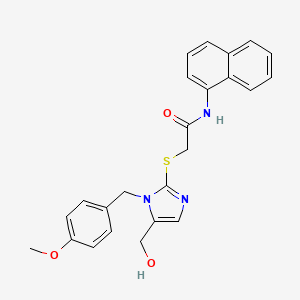
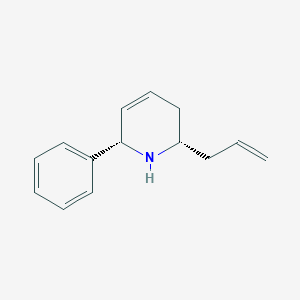
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{8-methyl-2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-EN-1-YL}acetamide](/img/structure/B2885965.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(4-methanesulfonylphenyl)propanamide](/img/structure/B2885966.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methylpyrimidin-2-yl)oxy)acetamide](/img/structure/B2885967.png)
![5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2885969.png)
![6-Cyclopropyl-2-{1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2885970.png)
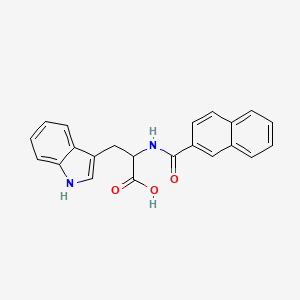
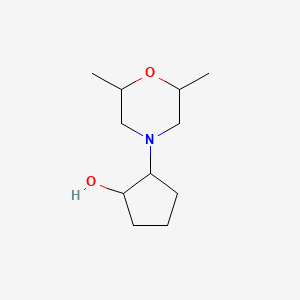
![5-chloro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2885975.png)
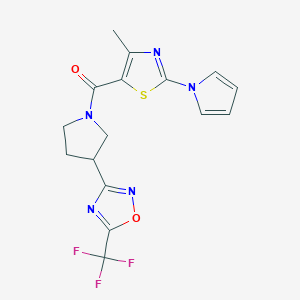
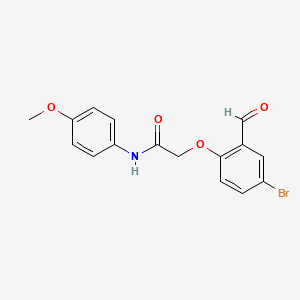
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
